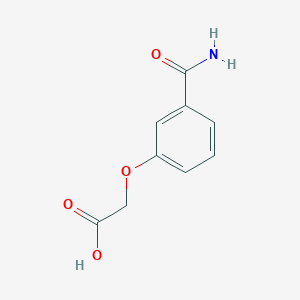
2-(3-Carbamoylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Carbamoylphenoxy)acetic acid, also known as fenamic acid derivative 10, is a chemical compound that belongs to the class of carboxylic acids. It has a molecular weight of 195.17 . The IUPAC name for this compound is [3-(aminocarbonyl)phenoxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9NO4/c10-9(13)6-2-1-3-7(4-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
1. Fluorescence Chemosensor for Detection of Metal Ions
A study by Gui et al. (2015) demonstrates the application of a fluorescence turn-on chemosensor, specifically for detecting aluminum ions (Al³⁺) in living cells. The chemosensor, which incorporates a structure related to 2-(3-Carbamoylphenoxy)acetic acid, exhibits high selectivity and sensitivity due to the aggregation-induced-emission (AIE) effect. This development is significant for bioimaging and real-time monitoring of Al³⁺ in complex biological systems (Gui et al., 2015).
2. Antimicrobial Agents
Noolvi et al. (2016) synthesized novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated them for antimicrobial activities. These derivatives showed significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Noolvi et al., 2016).
3. Anti-Mycobacterial Agents
Yar et al. (2006) and Shaharyar et al. (2006) conducted studies on the anti-mycobacterial properties of phenoxy acetic acid derivatives. They found that these compounds were effective against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Yar et al., 2006; Shaharyar et al., 2006).
4. Structural and Spectroscopic Studies
Turza et al. (2020) investigated the crystal structure and spectroscopic properties of sodium (2-carbamoylphenoxy) acetate salt. Their research contributes to understanding the molecular and structural aspects of such compounds, potentially useful in various scientific applications (Turza et al., 2020).
5. Synthesis of Organic Dyes
Naik et al. (2017) reported the synthesis and performance of organic dyes with a structure involving 2-(thiophen-2-yl) acrylonitrile scaffold, related to this compound. These dyes were used in dye-sensitized solar cells (DSSCs), demonstrating the potential of such compounds in renewable energy applications (Naik et al., 2017).
6. Photoaffinity Labeling
Hatanaka et al. (1989) synthesized derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid for use in photoaffinity labeling. This application is crucial in biological research for studying protein interactions and functions (Hatanaka et al., 1989).
Propriétés
IUPAC Name |
2-(3-carbamoylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-9(13)6-2-1-3-7(4-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZLMOYGKHSTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
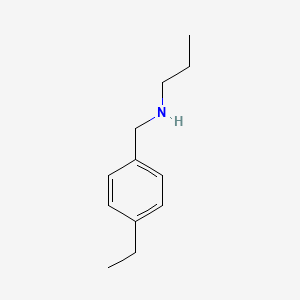
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/no-structure.png)
![N-[4-methoxy-3-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B2424072.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424073.png)
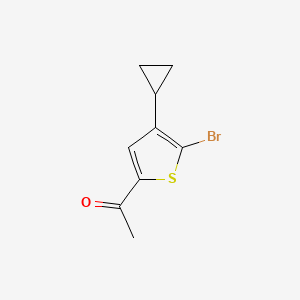
![Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2424075.png)
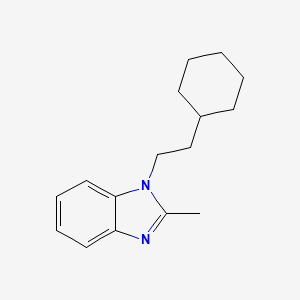
![2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2424077.png)
![Methyl 2-[(1-ethyl-5-methylpyrazol-4-yl)amino]acetate](/img/structure/B2424081.png)
![ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate](/img/structure/B2424082.png)
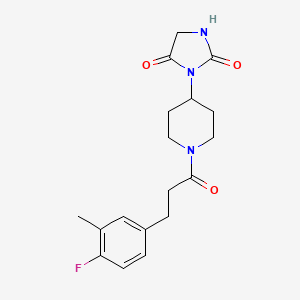
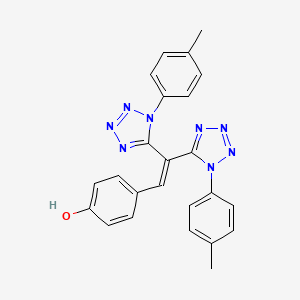
![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)

